Benzenemethanol, 3-nitro-4-(1-piperidinyl)-
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Overview
Description
Benzenemethanol, 3-nitro-4-(1-piperidinyl)- is a chemical compound that features a benzene ring substituted with a methanol group, a nitro group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- typically involves the nitration of benzenemethanol followed by the introduction of the piperidinyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the piperidinyl group can be achieved through nucleophilic substitution reactions using piperidine as the nucleophile .
Industrial Production Methods
In an industrial setting, the production of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- may involve large-scale nitration and substitution reactions. The process would require stringent control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to optimize the production process and minimize the risk of hazardous reactions .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3-nitro-4-(1-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenemethanol, 3-nitro-4-(1-piperidinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenemethanol, 3-nitro-4-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidinyl group may enhance the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, 4-(4-methyl-1-piperidinyl)-3-nitro-
- Benzenemethanol, 4-(4-methyl-1-piperidinyl)-3-nitro-
Uniqueness
Benzenemethanol, 3-nitro-4-(1-piperidinyl)- is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the piperidinyl group at the 4-position and the nitro group at the 3-position provides distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
300665-26-3 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(3-nitro-4-piperidin-1-ylphenyl)methanol |
InChI |
InChI=1S/C12H16N2O3/c15-9-10-4-5-11(12(8-10)14(16)17)13-6-2-1-3-7-13/h4-5,8,15H,1-3,6-7,9H2 |
InChI Key |
KEWKMSUQVJXYPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)CO)[N+](=O)[O-] |
Origin of Product |
United States |
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